Phenyl ((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)carbamate
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Overview
Description
“Phenyl ((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)carbamate” is a compound that is related to a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides . These compounds have been synthesized and evaluated for their anti-inflammatory properties .
Synthesis Analysis
The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The resulting intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include coupling reactions and treatment with 1-(2-chloro ethyl) piperidine hydrochloride . Further details about the chemical reactions of “this compound” are not available in the retrieved sources.
Scientific Research Applications
Antimicrobial Activity
A series of compounds, including those with structures related to Phenyl ((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)carbamate, have been studied for their antimicrobial properties. For instance, compounds with a similar structure demonstrated significant antibacterial and antifungal activities, indicating potential applications in combating microbial infections (Vankadari et al., 2013). Additionally, similar compounds were found to be effective against a range of bacterial and fungal strains, further highlighting their potential in antimicrobial therapies (Shelke et al., 2014).
Antituberculosis Activity
Compounds structurally related to this compound have shown promising activity against tuberculosis. For example, a study on thiazole-aminopiperidine hybrid analogs, which share structural similarities, revealed potent activity against Mycobacterium tuberculosis, suggesting potential application in antituberculosis treatments (Jeankumar et al., 2013).
Anticancer Activity
Some benzothiazole derivatives, which are structurally related to this compound, have been synthesized and evaluated for their anticancer properties. Studies indicate that these compounds may possess potential as anticancer agents, offering a new avenue for cancer treatment research (Ravinaik et al., 2021).
Mechanism of Action
Target of Action
Phenyl ((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)carbamate primarily targets Cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation .
Mode of Action
The compound interacts with COX enzymes, inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation . The compound has shown significant inhibitory activity against both COX-1 and COX-2 .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the arachidonic acid pathway . By inhibiting COX enzymes, the compound disrupts this pathway, reducing the production of prostaglandins and other inflammatory mediators .
Pharmacokinetics
The compound’s potent anti-inflammatory activity suggests it may have favorable bioavailability .
Result of Action
The compound’s action results in a significant reduction in inflammation . It has demonstrated potent anti-inflammatory activity in vitro, showing high inhibitory activity against COX-1 and COX-2 . This leads to a decrease in the production of prostaglandins, reducing inflammation and associated symptoms .
Future Directions
Biochemical Analysis
Biochemical Properties
Phenyl ((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)carbamate has been evaluated for its anti-inflammatory activity . The compound interacts with cyclooxygenase (COX) enzymes, which are key players in the inflammatory response . Specifically, it has shown high inhibitory values for COX-1 and COX-2, suggesting that it may suppress the production of pro-inflammatory prostaglandins .
Cellular Effects
The effects of this compound on cells are primarily related to its anti-inflammatory properties. By inhibiting COX enzymes, the compound can potentially influence cell signaling pathways, gene expression, and cellular metabolism related to inflammation .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with COX enzymes, leading to their inhibition . This results in a decrease in the production of pro-inflammatory prostaglandins, thereby exerting an anti-inflammatory effect .
Properties
IUPAC Name |
phenyl N-[[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c24-20(25-16-6-2-1-3-7-16)21-14-15-10-12-23(13-11-15)19-22-17-8-4-5-9-18(17)26-19/h1-9,15H,10-14H2,(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUELWBHWFNEDIH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)OC2=CC=CC=C2)C3=NC4=CC=CC=C4S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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